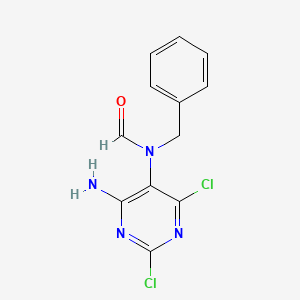
N-(4-amino-2,6-dichloropyrimidin-5-yl)-N-benzylformamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-amino-2,6-dichloro-pyrimidin-5-yl)-N-benzyl-formamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2,6-dichloro-pyrimidin-5-yl)-N-benzyl-formamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Amination: The amino group at the 4 position can be introduced through nucleophilic substitution using ammonia or an amine derivative.
Formylation: The formamide group can be introduced by reacting the amino-pyrimidine derivative with formic acid or a formylating agent such as formamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(4-amino-2,6-dichloro-pyrimidin-5-yl)-N-benzyl-formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Benzyl chloride, benzyl bromide, ammonia, formic acid
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of N-(4-amino-2,6-dichloro-pyrimidin-5-yl)-N-benzyl-formamide would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
- N-(4-amino-2,6-dichloro-pyrimidin-5-yl)-N-methyl-formamide
- N-(4-amino-2,6-dichloro-pyrimidin-5-yl)-N-phenyl-formamide
- N-(4-amino-2,6-dichloro-pyrimidin-5-yl)-N-ethyl-formamide
Uniqueness
N-(4-amino-2,6-dichloro-pyrimidin-5-yl)-N-benzyl-formamide is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. The benzyl group may enhance the compound’s ability to interact with specific biological targets, potentially leading to improved efficacy in its applications.
生物活性
N-(4-amino-2,6-dichloropyrimidin-5-yl)-N-benzylformamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Chemical Name: this compound
- CAS Number: 91962-06-0
- Molecular Formula: C₁₂H₁₀Cl₂N₄O
- Molecular Weight: 297.144 g/mol
The compound is derived from the pyrimidine family, which is known for its diverse biological activities, including antiviral and anticancer properties. The presence of the amino and benzyl groups enhances its interaction with biological targets, potentially influencing cellular signaling pathways.
Antiviral Activity
Research indicates that pyrimidine derivatives, including this compound, exhibit antiviral properties. For instance, related compounds have been shown to inhibit the replication of various viruses, including adenoviruses. A study highlighted that certain substituted derivatives demonstrated significant antiviral activity with selectivity indexes greater than 100 against human adenovirus (HAdV) .
Anticancer Properties
The compound's structural similarity to other known anticancer agents suggests potential activity against cancer cell lines. For example, studies on related pyrimidine compounds have demonstrated their ability to inhibit tumor growth in hepatocellular carcinoma (HCC) models . The mechanism often involves the inhibition of specific kinases or pathways critical for cancer cell proliferation.
Case Studies and Research Findings
- Antiviral Studies:
-
Anticancer Activity:
- In a study investigating FGFR4 inhibitors, compounds similar to this compound showed selective inhibition of FGFR4 over FGFR1–3. This selectivity is crucial for minimizing side effects while maximizing therapeutic outcomes in cancer treatment .
- The anti-proliferative effects were assessed using various cancer cell lines, showing promising results in inhibiting tumor growth.
Data Table: Summary of Biological Activities
属性
CAS 编号 |
91962-06-0 |
|---|---|
分子式 |
C12H10Cl2N4O |
分子量 |
297.14 g/mol |
IUPAC 名称 |
N-(4-amino-2,6-dichloropyrimidin-5-yl)-N-benzylformamide |
InChI |
InChI=1S/C12H10Cl2N4O/c13-10-9(11(15)17-12(14)16-10)18(7-19)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,15,16,17) |
InChI 键 |
ZIFCEMQHLFVMLJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN(C=O)C2=C(N=C(N=C2Cl)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















